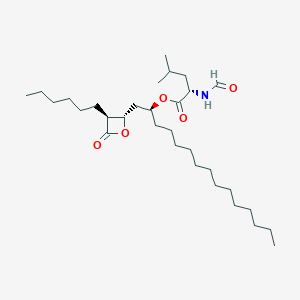

Orlistat Tetradecyl Ester

説明

Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .

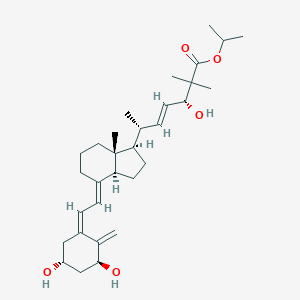

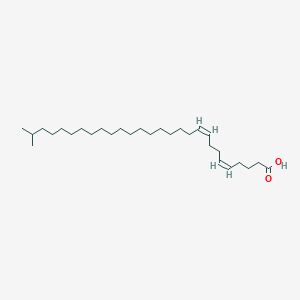

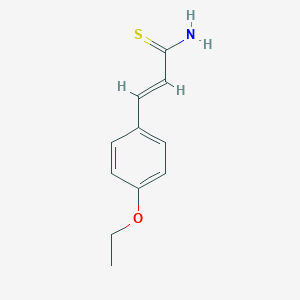

Molecular Structure Analysis

The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .Chemical Reactions Analysis

Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .Physical And Chemical Properties Analysis

Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .科学的研究の応用

Obesity Management

Orlistat Tetradecyl Ester: is primarily used as a weight loss agent due to its ability to inhibit gastrointestinal lipases. These enzymes are responsible for breaking down triglycerides into absorbable free fatty acids. By inhibiting these lipases, Orlistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and aiding in weight management .

Analytical Chemistry

In the field of analytical chemistry, Orlistat Tetradecyl Ester is used to develop stability-indicating methods . For instance, a study has utilized a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of Orlistat in pharmaceutical formulations. This method is crucial for ensuring the quality and efficacy of Orlistat-containing products .

Cardiovascular Disease Research

Research has indicated that Orlistat can influence sterol metabolism , which is significant in the context of cardiovascular diseases (CVD). Orlistat’s effect on reducing the absorption of fats may also lead to a decrease in cholesterol levels, potentially lowering the risk of CVD .

Antioxidant Properties

Orlistat has been studied for its antioxidant properties . It may play a role in reducing oxidative stress, which is a factor in various metabolic disorders. The modulation of oxysterol metabolism by Orlistat could be beneficial in preventing endothelial dysfunction and atherosclerosis .

Pharmacotherapy for Obesity-Related Complications

In clinical settings, Orlistat is often recommended as an adjuvant pharmacotherapy for patients with a body mass index (BMI) of 30 kg/m² or greater, or those with a BMI of 27 kg/m² or greater with obesity-related complications. It is used in conjunction with lifestyle modifications to achieve more significant weight loss .

Cell-Cycle Arrest Research

Orlistat has been observed to affect the retinoblastoma protein pathway , leading to cell-cycle arrest at the G1/S boundary. This application is particularly relevant in cancer research, where controlling the cell cycle can be a strategy to inhibit the proliferation of cancer cells .

作用機序

Target of Action

Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .

Mode of Action

Orlistat Tetradecyl Ester acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .

Biochemical Pathways

The inhibition of lipase enzymes by Orlistat Tetradecyl Ester affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .

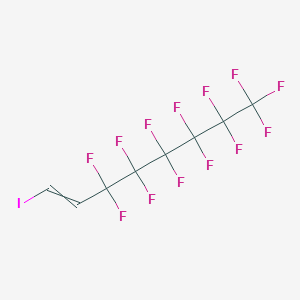

Pharmacokinetics

The pharmacokinetics of Orlistat Tetradecyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .

Result of Action

The primary result of Orlistat Tetradecyl Ester’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .

Action Environment

The action of Orlistat Tetradecyl Ester can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.

将来の方向性

Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.

特性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQFEPLLRJNQF-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648097 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orlistat Tetradecyl Ester | |

CAS RN |

686744-60-5 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)